2-(Propan-2-yloxy)naphthalene-1-boronic acid
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of functionalized aromatic boronic acids, incorporating both naphthalene aromatic systems and isopropoxy ether linkages within a single molecular framework. The compound possesses the molecular formula C₁₃H₁₅BO₃ and exhibits a molecular weight of 230.07 grams per mole, establishing its position as a moderately complex organoboron derivative. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2-propan-2-yloxynaphthalen-1-yl)boronic acid, reflecting the precise positional relationships between the functional groups and the naphthalene backbone.
The chemical structure incorporates several distinct functional elements that contribute to its unique properties and reactivity patterns. The naphthalene ring system provides a rigid aromatic framework that influences both electronic distribution and steric interactions throughout the molecule. The boronic acid functionality, characterized by the -B(OH)₂ group, represents the key reactive center that enables participation in various coupling reactions and coordination chemistry applications. The isopropoxy substituent at the 2-position introduces both steric bulk and electronic effects that significantly influence the compound's behavior in chemical reactions and biological systems.
Registration databases assign the Chemical Abstracts Service number 1084904-39-1 to this compound, while the Molecular Design Limited number MFCD12862849 provides additional identification within specialized chemical databases. These standardized identifiers facilitate accurate communication and database searches across diverse research and commercial applications. The compound typically exhibits purities of 97% in commercial preparations, indicating well-developed synthetic methodologies and purification protocols.
Table 1: Chemical Identity Parameters for this compound
The structural complexity of this compound necessitates careful consideration of conformational preferences and electronic distributions. The isopropoxy group introduces rotational freedom around the carbon-oxygen bond, creating multiple possible conformations that may influence both chemical reactivity and intermolecular interactions. The boronic acid functionality exists in equilibrium between trigonal planar and tetrahedral geometries, depending on coordination state and solvent interactions, which significantly affects its participation in various chemical transformations.
Historical Development in Boronic Acid Chemistry
The historical development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first preparation and isolation of a boronic acid through a sophisticated two-stage synthetic process. Frankland's groundbreaking methodology involved the initial reaction of diethylzinc with triethyl borate to produce triethylborane, followed by controlled oxidation in ambient air to generate ethylboronic acid. This seminal achievement established the fundamental synthetic principles that would guide boronic acid chemistry for subsequent decades and laid the foundation for the sophisticated derivatives exemplified by compounds such as this compound.
The evolution of boronic acid chemistry proceeded through several distinct phases, each characterized by expanding synthetic capabilities and deepening understanding of structure-reactivity relationships. The early period following Frankland's discovery focused primarily on developing reliable synthetic methodologies for simple alkyl and aryl boronic acids, establishing the basic chemical principles that govern boron-carbon bond formation and stability. These foundational studies revealed the unique properties of boronic acids as mild organic Lewis acids with mitigated reactivity profiles, coupled with remarkable stability and ease of handling compared to other organoboron compounds.
The historical progression toward naphthalene-based boronic acids represents a significant advancement in the sophistication of boronic acid chemistry, reflecting both synthetic innovations and expanding applications in organic synthesis. Early naphthalene boronic acid derivatives, including 1-naphthaleneboronic acid and 2-naphthaleneboronic acid, demonstrated the feasibility of incorporating boronic acid functionality into polycyclic aromatic systems. These compounds exhibited enhanced stability and unique electronic properties compared to their simple aromatic counterparts, establishing naphthalene-based boronic acids as valuable synthetic intermediates for various coupling reactions and materials science applications.
Table 2: Historical Milestones in Boronic Acid Chemistry Development
| Year | Milestone | Researcher | Significance |
|---|---|---|---|
| 1860 | First boronic acid synthesis | Edward Frankland | Established fundamental synthetic principles |
| Early 1900s | Simple aryl boronic acids | Various researchers | Expanded synthetic scope to aromatic systems |
| Mid-1900s | Naphthalene derivatives | Multiple groups | Demonstrated polycyclic aromatic applications |
| Modern era | Functionalized derivatives | Contemporary research | Advanced to complex substituted systems |
The development of functionalized naphthalene boronic acids, exemplified by this compound, represents the culmination of decades of synthetic innovation and mechanistic understanding. These sophisticated derivatives incorporate multiple functional groups within carefully designed molecular architectures, enabling precise control over reactivity, selectivity, and physical properties. The successful synthesis of such complex molecules demonstrates the maturation of boronic acid chemistry from simple preparative methods to sophisticated synthetic strategies capable of constructing elaborate molecular frameworks.
Contemporary research in boronic acid chemistry continues to build upon these historical foundations, exploring new synthetic methodologies and expanding applications in diverse fields including medicinal chemistry, materials science, and catalysis. The historical trajectory from Frankland's pioneering ethylboronic acid to contemporary functionalized derivatives illustrates the remarkable evolution of this chemical class and its continuing importance in modern synthetic chemistry.
Positional Isomerism in Naphthalene-Boronic Acid Derivatives
Positional isomerism in naphthalene-boronic acid derivatives represents a fascinating aspect of structural chemistry that significantly influences both physical properties and chemical reactivity patterns. The naphthalene ring system provides eight distinct positions for potential boronic acid substitution, creating multiple isomeric possibilities that exhibit unique electronic and steric characteristics. The specific case of this compound demonstrates the complex interplay between substitution patterns and molecular properties, illustrating the sophisticated structural relationships that govern this class of compounds.
The fundamental naphthalene boronic acid isomers include 1-naphthaleneboronic acid and 2-naphthaleneboronic acid, which represent the two primary substitution patterns for boronic acid functionality on the naphthalene backbone. 1-Naphthaleneboronic acid, with the molecular formula C₁₀H₉BO₂ and molecular weight 171.99 grams per mole, exhibits a melting point range of 208-214°C and demonstrates moderate water solubility. This isomer participates effectively in Suzuki coupling reactions and serves as a valuable synthetic intermediate for constructing polyaromatic hydrocarbons and other complex molecular architectures.
2-Naphthaleneboronic acid presents distinct physical and chemical properties compared to its 1-substituted isomer, reflecting the different electronic environments and steric interactions associated with the alternative substitution pattern. This isomer exhibits a higher melting point range of 269-275°C, indicating stronger intermolecular interactions in the solid state, and demonstrates slight water solubility with enhanced solubility in methanol. The compound appears as white to off-white crystalline powder and requires storage under controlled conditions to maintain stability.
Table 3: Comparative Properties of Naphthalene Boronic Acid Isomers
The introduction of additional substituents, such as the isopropoxy group in this compound, creates even more complex isomeric relationships that significantly influence molecular properties and reactivity patterns. The specific combination of 1-position boronic acid functionality and 2-position isopropoxy substitution represents one of many possible isomeric arrangements, each with distinct characteristics. Alternative arrangements could include different positions for either the boronic acid group or the ether substituent, creating a rich landscape of structural possibilities with corresponding variations in chemical behavior.
Recent research has explored the systematic relationships between boron-nitrogen isosteres of naphthalene, providing insights into positional effects that may be applicable to boronic acid derivatives. Studies of boron-nitrogen naphthalene isomers revealed that orientational isomers, which maintain the same location but invert the orientation of functional groups, exhibit similar highest occupied molecular orbital-lowest unoccupied molecular orbital gaps while displaying different thermodynamic stabilities. These findings suggest that similar principles may govern the relationships between different positional isomers of naphthalene boronic acids.
The electronic effects associated with different substitution patterns in naphthalene boronic acids influence their participation in various chemical reactions, particularly cross-coupling processes and coordination chemistry applications. The 1-position generally experiences greater electronic activation from the naphthalene π-system compared to the 2-position, potentially affecting the acidity and coordination behavior of the boronic acid functionality. These electronic differences, combined with steric effects from additional substituents, create unique reactivity profiles for each isomeric variant that must be considered in synthetic planning and application development.
Properties
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVDICWVRLAXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Route
- Step 1: Preparation of a Grignard reagent from a halogenated naphthalene derivative (e.g., 1-bromonaphthalene).
- Step 2: Reaction of the Grignard reagent with trialkyl borates such as trimethylborate or tri-n-butylborate at low temperatures (e.g., -70°C).
- Step 3: Acidic work-up to yield the boronic acid.
This approach is described in patent literature for the synthesis of naphthalene boronic acids and can be adapted for substituted naphthalenes such as 2-(Propan-2-yloxy)naphthalene.
Palladium-Catalyzed Borylation
- Reagents: 2-(Propan-2-yloxy)-1-halogenated naphthalene (e.g., 1-bromo or 1-iodo derivative), bis(pinacolato)diboron or other boron sources.
- Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0).
- Base: Potassium carbonate or sodium carbonate.
- Solvent: Mixtures of tetrahydrofuran (THF), toluene, water, or DMF.
- Conditions: Reflux or heating at 80–100°C under inert atmosphere (argon or nitrogen).
- Outcome: Formation of the boronic acid or its protected ester derivative, which can be hydrolyzed to the free boronic acid.
This method is widely used in organic synthesis for the preparation of arylboronic acids due to its mild conditions and good yields.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Etherification | 2-naphthol, isopropyl bromide, K2CO3 | Acetone or DMF | Reflux, several hours | High | Formation of 2-(Propan-2-yloxy)naphthalene |
| 2 | Grignard formation + borylation | 1-bromonaphthalene, Mg, trimethylborate | Dry ether | -70°C, 2 hours | Moderate | Followed by acidic work-up to boronic acid |
| 3 | Pd-catalyzed borylation | 2-(Propan-2-yloxy)-1-bromonaphthalene, Pd(PPh3)4, K2CO3 | THF/water or toluene/water | 80–100°C, 9–24 hours | 45–85 | Yields depend on catalyst loading and time |
Detailed Research Findings and Analysis
Etherification Efficiency: The alkylation of 2-naphthol with isopropyl bromide in the presence of potassium carbonate is a straightforward nucleophilic substitution that proceeds with high selectivity and yield. The choice of solvent and temperature influences the reaction rate and purity of the product.
Boronic Acid Formation via Grignard: The low-temperature addition of the Grignard reagent to trialkyl borates is a classical method to introduce boronic acid groups. Maintaining the temperature at -70°C is critical to avoid side reactions and decomposition.
Palladium-Catalyzed Borylation: This modern method offers milder conditions and is adaptable to various substituted naphthalenes. It benefits from the use of aqueous base and mixed solvents to enhance solubility and reaction kinetics. Reaction times vary from 9 to 24 hours with yields ranging from moderate to high depending on substrate and conditions.
Purity and Handling: The final boronic acid product typically has a purity of approximately 97% and is stored at 2–8°C to maintain stability.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Etherification (Stage 1) | Base-mediated alkylation of 2-naphthol | High yield, simple setup | Requires careful control of base and solvent |
| Grignard + Borate (Stage 2) | Low temperature, classical boronic acid synthesis | Well-established, good for lab scale | Sensitive to moisture, low temp handling required |
| Pd-Catalyzed Borylation | Catalytic, mild conditions, aqueous base | Scalable, versatile, good yields | Requires palladium catalyst, longer reaction time |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables palladium-catalyzed cross-coupling with aryl halides or pseudohalides. Key findings include:
Catalytic Systems :
-
Pd(dba)₂/PPh₃ : Effective for coupling with aryl bromides in dioxane at 105°C using K₃PO₄ as a base (yields >85%) .
-
Ni Catalysts : NiCl₂ with ferrocenylmethylphosphine ligands facilitates coupling with chlorobenzene derivatives in THF at 80°C (yields ~70–80%) .
Substrate Scope :
-
Electron-deficient aryl halides react faster due to enhanced oxidative addition.
-
Steric hindrance from the isopropoxy group marginally reduces coupling efficiency compared to unsubstituted naphthaleneboronic acids .
Mechanism :
-
Oxidative addition of aryl halide to Pd(0).
-
Transmetalation with boronic acid.
Miyaura Borylation
The compound can participate in borylation reactions under transition-metal catalysis:
Conditions :
-
PdCl₂(dppf)/Et₃N : Converts aryl halides to boronate esters at 25°C in THF (yields 75–92%) .
-
Photoinduced Borylation : 2-Naphthol mediates radical-based borylation under UV light, tolerating nitro and carbonyl groups .
Applications :
Rhodium-Catalyzed Conjugate Additions
The boronic acid acts as a nucleophile in 1,4-additions to α,β-unsaturated carbonyls:
Catalysts :
-
[Rh(S-BINAP)OH]₂ : Enantioselective additions to enones in dioxane/H₂O (10:1) at 35°C (yields 89–98%, >95% ee) .
Substrate Compatibility :
-
Works with cyclic and acyclic enones but requires electron-deficient alkenes for efficient reactivity .
Functional Group Transformations
Boronic Acid Modifications :
-
Oxidation : H₂O₂/NaOH converts the boronic acid to a phenol derivative (yields 60–75%) .
-
Protodeboronation : Acidic conditions (HCl/MeOH) remove the boron group (yields <20%, non-synthetic utility) .
Isopropoxy Group Reactivity :
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves the ether to yield 2-hydroxynaphthalene-1-boronic acid (yields ~50%) .
Stability and Handling
Crystallography :
-
Exists in orthorhombic and monoclinic polymorphs, with the orthorhombic form being more stable (validated by X-ray diffraction) .
Storage :
Scientific Research Applications
Structure and Formula
- IUPAC Name : (2-isopropoxynaphthalen-1-yl)boronic acid
- Molecular Formula : C13H15BO3
- Molecular Weight : 230.07 g/mol
- Purity : Typically around 97%
Organic Synthesis
2-(Propan-2-yloxy)naphthalene-1-boronic acid is primarily used as a building block in organic synthesis. It is notably involved in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely utilized for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Reaction Mechanism
The Suzuki-Miyaura reaction involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The general reaction can be summarized as follows:
where Ar represents an aryl group, X is a halide, and R is the substituent from the boronic acid.
Medicinal Chemistry
Research has indicated that compounds related to this compound exhibit potential anticancer properties . For instance, studies on structurally similar compounds have shown their ability to induce apoptosis in cancer cell lines by activating specific caspases, which are critical for programmed cell death.
Case Study: Anticancer Activity
A study involving derivatives of naphthalene boronic acids demonstrated their efficacy against various cancer types. The mechanism involved the induction of oxidative stress leading to cell death, highlighting the therapeutic potential of such compounds in oncology.
Biological Applications
The compound has been investigated for its antimicrobial activity , showing effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable chemical properties and ability to form colored complexes.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)naphthalene-1-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group plays a crucial role in facilitating the transmetalation step.
Comparison with Similar Compounds
Naphthalene-1-boronic Acid and Naphthalene-2-boronic Acid
Structural Features :
- Reactivity in Suzuki Coupling: In reactions with 1,4-diiodobenzene, naphthalene-1-boronic acid achieves complete coupling to form 1,4-di(naphthalen-1-yl)benzene in high yields (100% at 80°C). In contrast, naphthalene-2-boronic acid produces mono-coupled 2-(4-iodophenyl)naphthalene as the primary product, indicating lower reactivity due to electronic or steric factors .
- Crystal Structure: Naphthalene-1-boronic acid exhibits two polymorphs: monoclinic (P2₁/c, V = 874.87 ų) and orthorhombic (Pna2₁, V = 1756.58 ų), with distinct hydrogen-bonding networks influencing stability and solubility .
2-Methylnaphthalene-1-boronic Acid (CAS: 103989-84-0)
Structural Features :
Applications :
(2-Methoxy-1-naphthyl)boronic Acid
Structural Features :
- Reactivity: The methoxy group’s electron-donating nature may stabilize transition states in cross-coupling reactions, though its smaller size compared to isopropoxy could limit solubility in nonpolar media .
Comparative Data Table
Biological Activity
2-(Propan-2-yloxy)naphthalene-1-boronic acid, also known by its chemical formula C13H15B O3, is a boronic acid derivative with significant potential in biological applications. This compound has garnered attention for its ability to interact with biological molecules, particularly through its boron atom, which can form reversible covalent bonds with diols. This property makes it a candidate for various applications, including drug development and sensor technology.
The compound features a naphthalene ring substituted with a propan-2-yloxy group and a boronic acid moiety. The boron atom's unique chemistry allows it to participate in various reactions, including complexation with sugars and other biomolecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15B O3 |
| Molecular Weight | 225.07 g/mol |
| CAS Number | 1084904-39-1 |
The biological activity of this compound primarily stems from its ability to form complexes with diols, such as sugars. This interaction is crucial for its application in sensing technologies and potential therapeutic uses. The boron atom can switch between sp² and sp³ hybridization states, influencing its reactivity and interaction with biological targets.
1. Chemosensors
Recent studies have explored the use of boronic acids as chemosensors for carbohydrates. For instance, the compound can be integrated into fluorescent sensors that detect sugar levels by measuring changes in fluorescence upon binding to sugars. This mechanism relies on the internal charge transfer (ICT) process facilitated by the boron atom's interaction with the sugar's hydroxyl groups .
Case Study: Fluorescent Sensing
A study demonstrated that naphthalene-based boronic acids exhibit significant fluorescence changes when interacting with fructose. The addition of fructose resulted in a notable increase in fluorescence intensity, indicating the compound's potential for ratiometric sensing of sugars . The following table summarizes the fluorescence response observed:
| Sugar Concentration (mM) | Fluorescence Intensity (nm) |
|---|---|
| 0 | 513 |
| 50 | 433 |
| Change | +36-fold |
2. Drug Development
The reversible binding of boronic acids to diols has implications for drug design, particularly in targeting glycoproteins or other biomolecules that contain sugar moieties. This property can be exploited to develop inhibitors or modulators that selectively interact with specific biological targets.
Research Findings
Research has indicated that modifications to the naphthalene structure can enhance the selectivity and sensitivity of these compounds towards specific sugars or biomolecules. For example, variations in substituents on the naphthalene ring have been shown to influence binding affinities and fluorescence properties significantly .
Q & A
Q. What are the optimal synthetic routes for 2-(Propan-2-yloxy)naphthalene-1-boronic acid, and how can purity be maximized?
The synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of naphthalene derivatives. Key steps include:
- Protection/deprotection strategies : The propan-2-yloxy group may require protection during boronic acid formation to prevent side reactions.
- Crystallization : Recrystallization from polar aprotic solvents (e.g., THF/water mixtures) can enhance purity, as demonstrated for analogous naphthalen-1-yl boronic acids .
- Characterization : Use NMR (e.g., B NMR for boron environment analysis) and X-ray diffraction (monoclinic symmetry observed in related structures) to confirm stereochemical integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolve bond angles (e.g., C1–B1–O1 = 121.32°, O1–B1–O2 = 116.98°) and unit cell parameters ( Å, Å, ) to confirm structural fidelity .
- FT-IR/Raman spectroscopy : Identify B–O stretching (~1350 cm) and naphthalene ring vibrations.
- Thermogravimetric analysis (TGA) : Assess thermal stability, noting decomposition points influenced by hydrogen-bond networks .
Q. How does the propan-2-yloxy substituent influence reactivity in cross-coupling reactions?
The substituent’s steric bulk and electron-donating effects can:
- Modify reaction kinetics : Slow transmetalation in Suzuki-Miyaura couplings due to hindered boron coordination.
- Direct regioselectivity : The naphthalene ring’s electron density (adjusted by the alkoxy group) may favor coupling at specific positions. Comparative studies with unsubstituted naphthalene boronic acids are recommended .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its reactivity and catalytic applications?
- Polymorph identification : Two forms of (naphthalen-1-yl)boronic acid were characterized via X-ray diffraction, differing in hydrogen-bonding networks (O–HO vs. O–H) .
- Reactivity implications : Polymorphs may alter solubility or boron Lewis acidity. For example, tighter hydrogen-bonded networks could reduce hydrolysis susceptibility. Monitor via B NMR in solvent stability assays .
Q. What computational approaches best model the electronic structure and supramolecular interactions of this compound?
- DFT calculations : Optimize geometry using bond parameters (e.g., C1–C2 = 1.410 Å, C10–C1–B1 = 123.72°) from crystallographic data .
- Molecular dynamics (MD) : Simulate hydrogen-bond dynamics in solvents (e.g., water vs. DMSO) to predict aggregation behavior.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) using CrystalExplorer .
Q. How can moisture sensitivity be mitigated during storage and reaction conditions?
- Anhydrous handling : Store under inert atmosphere (argon) with molecular sieves.
- Stabilization strategies : Co-crystallize with Lewis bases (e.g., pyridine derivatives) to protect the boronic acid group, as seen in related arylboronic acids .
- Monitoring : Use Karl Fischer titration to quantify water content in solvents pre-reaction .
Q. How should contradictory data in catalytic performance studies be resolved?
- Control experiments : Verify catalyst loading, ligand effects, and solvent purity. For example, trace water may hydrolyze boronic acids inconsistently.
- Risk of bias assessment : Apply criteria from toxicological study frameworks (e.g., randomization of dose levels, blinding in biological assays) to isolate variables .
- Reproducibility protocols : Standardize reaction conditions (temperature, stirring rate) and validate via interlaboratory comparisons.
Methodological Resources
- Crystallography : Refinement software (APEX2, SAINT) and absorption correction tools (SADABS) are critical for accurate structural resolution .
- Literature review : Use PubMed/TOXCENTER query strategies (e.g., MeSH terms: "Polycyclic Aromatic Hydrocarbons/pharmacology" + "Boronic Acids/chemistry") to identify analogs and toxicity data .
- Safety protocols : While specific toxicological data for this compound are limited, general naphthalene derivative guidelines recommend PPE (gloves, goggles) and fume hood use .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
